3-[(5-CHLORO-2,4-DIMETHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
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Overview
Description
3-[(5-Chloro-2,4-dimethoxyanilino)carbonyl]-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure with a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-chloro-2,4-dimethoxyanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves a multi-step process. One common approach is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes and advanced catalytic systems.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chloro-2,4-dimethoxyanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(5-Chloro-2,4-dimethoxyanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound’s unique structure makes it a candidate for materials science research, including the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(5-chloro-2,4-dimethoxyanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Camphor: A bicyclic compound with a similar core structure but different functional groups.
Sordarins: Natural products containing a bicyclo[2.2.1]heptane scaffold.
α-Santalol and β-Santalol: Bioactive natural products with a bicyclic structure.
Uniqueness
3-[(5-Chloro-2,4-dimethoxyanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific combination of functional groups and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO6/c1-22-11-6-12(23-2)8(5-7(11)17)18-15(19)13-9-3-4-10(24-9)14(13)16(20)21/h5-6,9-10,13-14H,3-4H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYUHFAKNDSODW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2C3CCC(C2C(=O)O)O3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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